molecular formula C8H11F2N3 B13318654 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13318654
M. Wt: 187.19 g/mol
InChI Key: HYSSBEIJGUCKEO-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired 7-difluoromethyl derivative . When trifluoroacetic acid is used instead, 5-difluoromethyl derivatives are predominantly formed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity, making it a promising candidate for further research and development .

Biological Activity

7-(Difluoromethyl)-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H6F2N4
  • Molecular Weight : 186.15 g/mol
  • CAS Number : 1872477-43-4

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown potential as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is involved in cancer cell proliferation and survival. For instance, compounds derived from this scaffold demonstrated IC50 values as low as 18 nM against PI3Kδ .
  • Anti-inflammatory Effects : Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of cyclooxygenase enzymes (e.g., PGHS-2), which are critical in mediating inflammation .
  • Psychopharmacological Properties : This class of compounds has also been explored for their effects on the central nervous system and their potential as non-benzodiazepine hypnotics .

Anticancer Activity

A study focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives reported that some compounds exhibited significant anticancer properties. The most potent compound showed an IC50 value of 18 nM against PI3Kδ and demonstrated selectivity over other isoforms .

Anti-inflammatory Activity

Research highlighted that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibit PGHS-2. A specific study noted that these compounds could reduce inflammation markers in vitro and in vivo models .

Psychopharmacological Studies

The potential use of pyrazolo[1,5-a]pyrimidines as sedative-hypnotics has been investigated. One notable compound from this class has been compared to traditional benzodiazepines, showing favorable safety profiles and efficacy .

Case Studies

Study FocusFindingsReference
Anticancer ActivityIC50 values for PI3Kδ inhibition were as low as 18 nM
Anti-inflammatoryInhibition of PGHS-2 led to reduced inflammation in model organisms
PsychopharmacologyCompounds showed promise as non-benzodiazepine hypnotics

Properties

Molecular Formula

C8H11F2N3

Molecular Weight

187.19 g/mol

IUPAC Name

7-(difluoromethyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H11F2N3/c1-5-4-12-13-6(7(9)10)2-3-11-8(5)13/h4,6-7,11H,2-3H2,1H3

InChI Key

HYSSBEIJGUCKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCCC(N2N=C1)C(F)F

Origin of Product

United States

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